Bisfluoromodafinil

Descripción general

Descripción

CRL-40940 is a selective dopaminergic reuptake inhibitor.

Aplicaciones Científicas De Investigación

Mejora Cognitiva

Flmodafinil, también conocido como Bisfluoromodafinil, es reconocido por su potencial en la mejora cognitiva. Se cree que afecta los sistemas clave de neurotransmisores en el cerebro, como la dopamina, la noradrenalina y la histamina, que son cruciales para la vigilia, la atención y la memoria . Los estudios han demostrado que el modafinil, un compuesto relacionado, mejora la cognición en varias áreas, incluida la planificación, la toma de decisiones, el aprendizaje, la memoria y la creatividad . Estos efectos hacen que Flmodafinil sea un tema de interés para mejorar las funciones cognitivas en individuos sanos.

Neurobiología y Promoción de la Vigilia

La investigación ha identificado varios efectos no dopaminérgicos del modafinil que probablemente son compartidos por Flmodafinil. Estos incluyen el aumento del acoplamiento neuronal eléctrico y la mejora de la neurotransmisión de la histamina y la orexina. Tales efectos contribuyen a su eficacia como agente promotor de la vigilia y potenciador cognitivo, incluso en individuos que no están privados de sueño .

Mecanismo De Acción

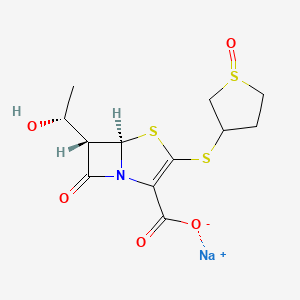

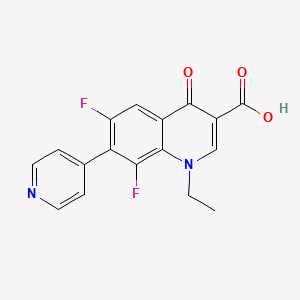

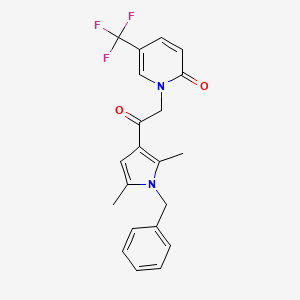

Bisfluoromodafinil, also known as Flmodafinil or Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, is a bisfluoro analog of Modafinil . It is a eugeroic and a weak dopamine reuptake inhibitor .

Target of Action

The primary target of this compound is the dopamine transporter . This transporter is responsible for the reuptake of dopamine from the synapse back into the neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

This compound acts by inhibiting the reuptake of dopamine, leading to an increase in extracellular dopamine . This is achieved by the compound binding to the dopamine reuptake pump . It also activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

The increased extracellular dopamine activates the post-synaptic dopamine receptors, leading to the downstream effects of dopamine . The activation of glutamatergic circuits and inhibition of GABA leads to increased wakefulness .

Pharmacokinetics

It is known that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have better bioavailability and a more favorable ADME profile .

Result of Action

The result of this compound’s action is increased wakefulness and potentially enhanced cognitive function . This makes it useful for conditions such as narcolepsy, sleep apnea, and shift work disorder .

Análisis Bioquímico

Biochemical Properties

Bisfluoromodafinil interacts with various enzymes and proteins in the body. It primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor . This process ensures that there are higher dopamine levels available in the brain .

Cellular Effects

This compound has been shown to moderately increase dopamine levels in the brain . Dopamine is a neurotransmitter responsible for transmitting signals between nerve cells. By increasing dopamine levels in the brain, this compound improves cognitive function and boosts the brain’s ability to focus .

Molecular Mechanism

The exact mechanism of action of this compound is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound activates glutamatergic circuits while inhibiting GABA .

Temporal Effects in Laboratory Settings

It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .

Dosage Effects in Animal Models

It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .

Metabolic Pathways

It is known that this compound primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor .

Transport and Distribution

It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .

Subcellular Localization

It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .

Propiedades

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQNUMCWMRYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533646 | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90280-13-0 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CRL-40940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRL-40940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)